molecular formula C8H20N.Br<br>C8H20BrN B042051 Tetraethylammonium bromide CAS No. 71-91-0

Tetraethylammonium bromide

Cat. No.: B042051
CAS No.: 71-91-0
M. Wt: 210.16 g/mol
InChI Key: HWCKGOZZJDHMNC-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Tetraethylammonium bromide (TEAB) is known to primarily target autonomic ganglia , calcium- and voltage-activated potassium channels , and nicotinic acetylcholine receptors . These targets play crucial roles in various physiological processes. For instance, the autonomic ganglia are integral to the functioning of the autonomic nervous system, while potassium channels regulate the electrical activity of cells.

Mode of Action

TEAB interacts with its targets by blocking them . This blocking action inhibits the normal functioning of these targets. For instance, by blocking autonomic ganglia, TEAB can prevent signals carrying vasoconstrictor impulses from proceeding . Similarly, by blocking calcium- and voltage-activated potassium channels, TEAB can alter the electrical activity of cells .

Biochemical Pathways

The exact biochemical pathways affected by TEAB are still under investigation. For instance, the blocking of autonomic ganglia can affect blood pressure regulation, while the blocking of potassium channels can influence cell excitability .

Pharmacokinetics

It is known that teab is a water-soluble compound , which suggests that it could have good bioavailability

Result of Action

The molecular and cellular effects of TEAB’s action are largely due to its blocking action on its targets. For instance, by blocking autonomic ganglia, TEAB can cause vasodilation . By blocking potassium channels, TEAB can alter the electrical activity of cells . These changes can have various physiological effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of TEAB. For instance, the pH of the environment can affect the ionization state of TEAB, which can in turn influence its interaction with its targets . Additionally, the presence of other substances in the environment can potentially interact with TEAB and affect its action . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethylammonium bromide can be synthesized through the reaction between tetraethylammonium hydroxide and hydrobromic acid:

(C₂H₅)₄N(OH) + HBr → (C₂H₅)₄NBr + H₂O\text{(C₂H₅)₄N(OH) + HBr → (C₂H₅)₄NBr + H₂O} (C₂H₅)₄N(OH) + HBr → (C₂H₅)₄NBr + H₂O

The water is then evaporated, and the compound is recrystallized from acetonitrile to yield a crystalline sample .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting triethylamine with ethyl bromide in the presence of a solvent like 1,2-dichloroethane or benzene. The reaction mixture is heated under reflux for 1.5 to 2 hours, then cooled to precipitate the crystalline product, which is filtered and dried .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: o-Iodoxybenzoic acid (IBX) in chloroform/water.

    Substitution: Potassium superoxide.

Major Products:

    Oxidation: Sulfoxides.

    Substitution: Dialkyl peroxides.

Comparison with Similar Compounds

  • Tetraethylammonium chloride
  • Tetraethylammonium iodide

Comparison: Tetraethylammonium bromide, like its chloride and iodide counterparts, is used as a source of tetraethylammonium ions. it is unique in its specific applications in organic synthesis and its role as a phase transfer catalyst . Its ability to catalyze specific reactions, such as the oxidation of sulfides to sulfoxides, sets it apart from similar compounds .

Properties

IUPAC Name

tetraethylazanium;bromide
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InChI

InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1
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InChI Key

HWCKGOZZJDHMNC-UHFFFAOYSA-M
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.[Br-]
Source PubChem
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Molecular Formula

C8H20BrN
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Related CAS

66-40-0 (Parent)
Record name Tetrylammonium bromide [INN]
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DSSTOX Substance ID

DTXSID9044457
Record name Tetraethylammonium bromide
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Molecular Weight

210.16 g/mol
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Physical Description

Liquid, Deliquescent solid; [Merck Index] Colorless crystalline solid; Highly hygroscopic; [Sigma-Aldrich MSDS]
Record name Ethanaminium, N,N,N-triethyl-, bromide (1:1)
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Vapor Pressure

0.00000079 [mmHg]
Record name Tetraethylammonium bromide
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CAS No.

71-91-0
Record name Tetraethylammonium bromide
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Record name Tetrylammonium bromide [INN]
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraethylammonium bromide
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Tetraethylammonium bromide
Reactant of Route 3
Tetraethylammonium bromide
Reactant of Route 4
Tetraethylammonium bromide

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